molecular formula C20H21N3O3S B2991289 N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide CAS No. 328539-64-6

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide

Cat. No.: B2991289
CAS No.: 328539-64-6
M. Wt: 383.47
InChI Key: QBBOEPMNDWHKBV-UHFFFAOYSA-N
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Description

N-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide is a heterocyclic compound featuring an adamantane backbone conjugated to a thiazole ring substituted at the 4-position with a 3-nitrophenyl group. This compound belongs to a broader class of adamantane-carboxamide derivatives investigated for pharmacological properties, including antimicrobial, antiviral, and enzyme-modulating effects .

Properties

IUPAC Name

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c24-18(20-8-12-4-13(9-20)6-14(5-12)10-20)22-19-21-17(11-27-19)15-2-1-3-16(7-15)23(25)26/h1-3,7,11-14H,4-6,8-10H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBOEPMNDWHKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC(=CS4)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the thiazole core. This can be achieved through the cyclization of appropriate precursors such as 2-aminothiazoles and 3-nitrophenyl derivatives. The adamantane carboxamide moiety is then introduced through a series of reactions involving adamantane derivatives and carboxylic acid derivatives.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The nitro group on the phenyl ring can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amino group, leading to the formation of different derivatives.

  • Substitution: The thiazole ring can undergo nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron powder (Fe) and hydrogen gas (H₂).

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amino derivatives, hydrazine derivatives.

  • Substitution: Thiazole derivatives with various substituents.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interactions with biological targets can lead to the discovery of novel therapeutic agents.

Medicine: The compound's biological activity has been explored for its potential medicinal applications. It may exhibit properties such as antimicrobial, anti-inflammatory, and anticancer activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism by which N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide exerts its effects involves interactions with specific molecular targets. The adamantane core can bind to certain enzymes or receptors, modulating their activity. The nitrophenyl group may participate in redox reactions, influencing cellular processes.

Molecular Targets and Pathways:

  • Enzymes: Potential targets include enzymes involved in metabolic pathways.

  • Receptors: The compound may interact with receptors involved in signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • The nitro group in the target compound introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitution or binding to electron-rich biological targets .

Antimicrobial Activity

  • Naphthoquinone-Thiazole Hybrid (Compound 6d) : Exhibits broad-spectrum antimicrobial activity against Pseudomonas aeruginosa, Legionella, E. coli, Staphylococcus aureus, and Candida albicans. The naphthoquinone moiety likely contributes to redox cycling and oxidative stress in microbial cells.
  • Target Compound: No direct antimicrobial data is available, but the nitro group may enhance DNA intercalation or nitroreductase activation, a mechanism seen in nitroaromatic antibiotics .

Antihypoxic Activity

  • 5-(Adamantane-1-yl)-4-R-1,2,4-Triazole-3-thiones : Demonstrated antihypoxic effects in rat models via modulation of oxidative stress pathways. The triazole ring’s nitrogen-rich structure contrasts with the sulfur-containing thiazole in the target compound, suggesting divergent metabolic stability and target specificity.

Antioxidant and DNA Interaction

  • Target Compound : The nitro group may confer pro-oxidant effects under reductive conditions, but this remains speculative without experimental data.

Physicochemical Properties

Property Target Compound N1-(4-Phenyl-thiazol) Analog Triazole Derivatives
LogP (Predicted) ~3.8 (highly lipophilic) ~3.5 ~2.9–3.2
Solubility Low (nitro group reduces aqueous solubility) Moderate (phenyl group) Higher (triazole’s polarity)
Metabolic Stability High (adamantane resists oxidation) Moderate Variable (dependent on R groups)

Biological Activity

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that combines an adamantane moiety with a thiazole ring substituted by a nitrophenyl group. The general formula can be represented as:

C18H20N4O2S\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

This structure contributes to its biological activities, particularly in antimicrobial and anti-inflammatory contexts.

Antimicrobial Activity

In Vitro Studies : Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined for several strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus1530
Escherichia coli2040
Pseudomonas aeruginosa2550

The compound demonstrated significant activity against these pathogens, suggesting its potential as an antimicrobial agent.

The mechanism through which this compound exerts its effects involves:

  • Inhibition of DNA Gyrase : The compound has been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. This inhibition disrupts the supercoiling of DNA, leading to cell death.
  • Biofilm Formation Inhibition : It also exhibits the ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence and resistance to treatment.

Case Studies and Research Findings

Research has highlighted the compound's multifaceted biological activities. For instance:

  • Antimicrobial Potency : A study reported that derivatives of this compound exhibited enhanced antimicrobial properties compared to standard antibiotics like Ciprofloxacin. The synergistic effect was noted when used in combination with other antimicrobial agents.
  • Anti-inflammatory Effects : In addition to its antimicrobial activity, this compound showed promising anti-inflammatory effects in vitro by reducing pro-inflammatory cytokine production in macrophages.

Safety Profile

Toxicity assessments reveal that the compound exhibits low hemolytic activity (less than 5% lysis), indicating a favorable safety profile for potential therapeutic use. Further studies on cytotoxicity have shown IC50 values greater than 60 µM, suggesting it is non-cytotoxic at therapeutic concentrations.

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